molecular formula C8H6ClN3O B2856126 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol CAS No. 1007030-95-6

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B2856126
CAS No.: 1007030-95-6
M. Wt: 195.61
InChI Key: FDDJJRPQXRXDHA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring fused with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone
  • 1-(6-Chloropyridin-2-yl)cyclopropanamine

Uniqueness

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol stands out due to its unique combination of a pyrazole ring and a chloropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities, which can be leveraged in the development of new drugs or materials.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKZSUSRSFASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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